molecular formula C23H23BrN2O3S B3666168 N,N~2~-dibenzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide

N,N~2~-dibenzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide

Cat. No.: B3666168
M. Wt: 487.4 g/mol
InChI Key: QZMURCMAYWGGON-UHFFFAOYSA-N
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Description

N,N~2~-dibenzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide is a complex organic compound with a unique structure that includes benzyl, bromophenyl, sulfonyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N~2~-dibenzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methylglycinamide with benzyl bromide to form N-benzyl-N-methylglycinamide. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N~2~-dibenzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N,N~2~-dibenzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N~2~-dibenzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-3-(((2-nitrophenyl)sulfonyl)amino)propanamide
  • N,N-Dibenzyl-2-aminoethanol
  • N,N-Dibenzylaniline

Uniqueness

N,N~2~-dibenzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide is unique due to the presence of the 4-bromophenyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-benzyl-2-[benzyl-(4-bromophenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-25(16-19-8-4-2-5-9-19)23(27)18-26(17-20-10-6-3-7-11-20)30(28,29)22-14-12-21(24)13-15-22/h2-15H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMURCMAYWGGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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